(Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride
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Overview
Description
(Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride is an organic compound characterized by the presence of both carbonochloridoyl and benzenecarboximidoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with phosgene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the hydrolysis of the reactive intermediates. The reaction conditions often include low temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the chloride group.
Hydrolysis: In the presence of water, the compound hydrolyzes to form benzenecarboximidoyl acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines and alcohols.
Solvents: Dichloromethane and tetrahydrofuran are frequently used solvents.
Catalysts: Zinc chloride can be used as a catalyst in some reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs. Its reactivity allows for the modification of biologically active molecules, enhancing their therapeutic properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to modify and create new molecules.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloroformate: Similar in structure but used primarily for protecting amine groups in organic synthesis.
Phosgene: A related compound used in the synthesis of carbonochloridoyl derivatives.
Uniqueness
(Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride is unique due to its dual functional groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(Z)-N-carbonochloridoylbenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-7(11-8(10)12)6-4-2-1-3-5-6/h1-5H/b11-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZOGZKXUFZFEW-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/C(=O)Cl)/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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